molecular formula C18H17NO5S2 B2515888 methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate CAS No. 2034499-03-9

methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2515888
CAS No.: 2034499-03-9
M. Wt: 391.46
InChI Key: AQRRVIXGADAGEF-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a combination of furan, thiophene, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a benzoate derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate
  • Thiophene derivatives : Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
  • Furan derivatives : Compounds containing the furan ring, such as furan-2-carboxylic acid.
  • Benzoate derivatives : Compounds containing the benzoate moiety, such as methyl benzoate.

Uniqueness

This compound is unique due to its combination of furan, thiophene, and benzoate moieties, which confer distinct chemical and physical properties

Properties

IUPAC Name

methyl 4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-23-18(20)13-2-5-16(6-3-13)26(21,22)19-10-8-15-4-7-17(25-15)14-9-11-24-12-14/h2-7,9,11-12,19H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRRVIXGADAGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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